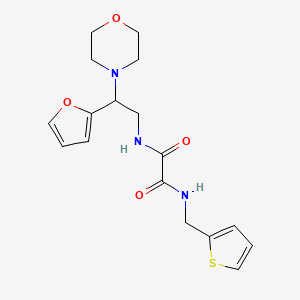
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as FMTO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FMTO belongs to the class of oxalamide compounds, which have been found to exhibit various biological activities.
Mechanism of Action
Target of Action
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that compounds containing a thiophene nucleus can interact with various biological targets, leading to a wide range of therapeutic effects .
Biochemical Pathways
Compounds containing a thiophene nucleus have been reported to interact with various biochemical pathways, leading to a wide range of therapeutic effects .
Result of Action
Compounds containing a thiophene nucleus have been reported to have a wide range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Advantages and Limitations for Lab Experiments
One of the main advantages of using N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide in lab experiments is its significant anti-cancer properties, which make it a promising candidate for the development of new cancer therapies. Additionally, this compound has been found to exhibit low toxicity in normal cells, making it a safer alternative to traditional cancer therapies. However, one of the limitations of using this compound in lab experiments is the complex multi-step synthesis process required to obtain the final product.
Future Directions
There are several future directions for the research and development of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide. One possible direction is the optimization of the synthesis process to improve the yield and purity of the final product. Additionally, further research is needed to investigate the specific signaling pathways targeted by this compound and to identify potential drug targets for the development of new cancer therapies. Finally, the efficacy of this compound in vivo needs to be investigated to determine its potential as a cancer therapy in clinical settings.
Synthesis Methods
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide can be synthesized through a multi-step process involving the reaction of furan-2-carboxylic acid with morpholine, followed by the reaction of the resulting product with thiophene-2-carboxylic acid and oxalyl chloride. The final product is obtained through the reaction of the intermediate product with 2-(morpholino)ethylamine and thiophen-2-ylmethylamine.
Scientific Research Applications
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been found to exhibit significant anti-cancer properties, making it a promising candidate for the development of new cancer therapies. Research has shown that this compound can induce cell death in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer cell survival and growth.
properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c21-16(18-11-13-3-2-10-25-13)17(22)19-12-14(15-4-1-7-24-15)20-5-8-23-9-6-20/h1-4,7,10,14H,5-6,8-9,11-12H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTLFIMQXVEGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

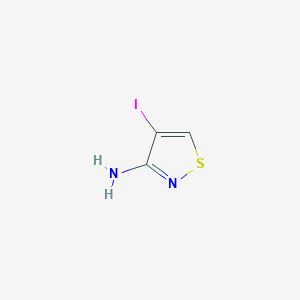
![8,10-dichloro-3-(3,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2786130.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2786133.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2786135.png)
![1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone](/img/structure/B2786136.png)
![1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2786137.png)
![cyclohexyl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2786139.png)
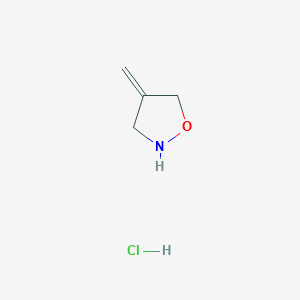

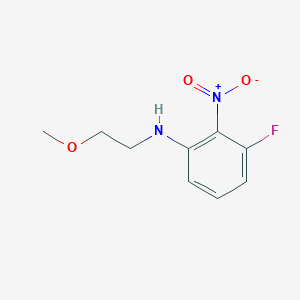

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2786146.png)
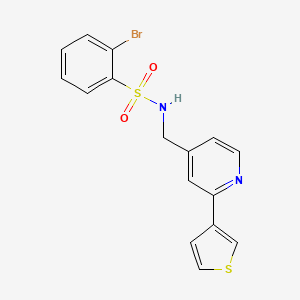
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone](/img/structure/B2786148.png)